molecular formula C4H14Cl2N2O B13867945 O-(4-aminobutyl)hydroxylamine;dihydrochloride

O-(4-aminobutyl)hydroxylamine;dihydrochloride

Cat. No.: B13867945
M. Wt: 177.07 g/mol
InChI Key: PKNQJSSCXBCMQH-UHFFFAOYSA-N
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Description

O-(4-aminobutyl)hydroxylamine;dihydrochloride, also known as 4-(hydroxyamino)butan-1-amine dihydrochloride, is a chemical compound with the molecular formula C4H12N2O.2HCl. It is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-aminobutyl)hydroxylamine;dihydrochloride typically involves the reaction of 4-aminobutylamine with hydroxylamine under acidic conditions to form the desired product. The reaction is usually carried out in an aqueous solution with hydrochloric acid to facilitate the formation of the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

O-(4-aminobutyl)hydroxylamine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-(4-aminobutyl)hydroxylamine;dihydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of O-(4-aminobutyl)hydroxylamine;dihydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. It can form stable complexes with metal ions and act as a ligand in coordination chemistry. The compound’s hydroxylamine group can also undergo redox reactions, making it useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(4-aminobutyl)hydroxylamine;dihydrochloride is unique due to its dual functionality as both an amine and a hydroxylamine, allowing it to participate in a wide range of chemical reactions. Its ability to form stable complexes with metal ions and undergo redox reactions makes it particularly valuable in research applications .

Properties

Molecular Formula

C4H14Cl2N2O

Molecular Weight

177.07 g/mol

IUPAC Name

O-(4-aminobutyl)hydroxylamine;dihydrochloride

InChI

InChI=1S/C4H12N2O.2ClH/c5-3-1-2-4-7-6;;/h1-6H2;2*1H

InChI Key

PKNQJSSCXBCMQH-UHFFFAOYSA-N

Canonical SMILES

C(CCON)CN.Cl.Cl

Origin of Product

United States

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